

Osimertinib: A Comprehensive Structural and Property Analysis

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Compound of Interest

Compound Name: JB002

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Abstract: This technical guide provides an in-depth analysis of Osimertinib (TAGRISSO®), a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of its structural characteristics, physicochemical properties, and pharmacological profile. This document summarizes quantitative data in structured tables, provides detailed experimental methodologies for key analyses, and includes mandatory visualizations of critical pathways and workflows to facilitate a comprehensive understanding of the compound.

Introduction

Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1][2] Developed by AstraZeneca, it was rationally designed to selectively inhibit both EGFR TKI-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which often arises after treatment with first- or second-generation EGFR TKIs.[3][4] A key advantage of Osimertinib is its significantly lower activity against wild-type (WT) EGFR, which contributes to a more favorable toxicity profile compared to earlier-generation inhibitors.[1][5] This guide delves into the core scientific attributes of Osimertinib that underpin its clinical efficacy.

Structural Analysis

Osimertinib is a mono-anilino-pyrimidine compound.[3] Its structure features a reactive acrylamide group that forms a covalent bond with a specific cysteine residue in the ATP-binding

site of mutant EGFR, leading to irreversible inhibition.[3][6]

- Systematic Name: N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide[7]
- Chemical Formula (Mesylate Salt): $C_{28}H_{33}N_7O_2 \cdot CH_4O_3S$ [2]
- Molecular Class: Aminopyrimidine[8]

Crystallographic Data

The crystal structure of Osimertinib mesylate (Form B) has been determined using synchrotron X-ray powder diffraction.[7][9] The structure is characterized by alternating layers of cation-anion interactions.[7][9]

Parameter	Value	Reference
PDB ID	6Z4B (in complex with EGFR-T790M/V948R)	[10]
Crystal System	Triclinic	[7][9]
Space Group	P-1 (#2)	[7][9]
a	11.42912(17) Å	[7][9]
b	11.72274(24) Å	[7][9]
c	13.32213(22) Å	[7][9]
α	69.0265(5)°	[7][9]
β	74.5914(4)°	[7][9]
γ	66.4007(4)°	[7][9]
Volume	1511.557(12) Å ³	[7][9]
Resolution	2.50 Å	[10]

Physicochemical and Pharmacokinetic Properties

Osimertinib's properties are crucial for its formulation, absorption, distribution, metabolism, and excretion (ADME) profile. It is administered orally as a mesylate salt.[2]

Physicochemical Properties

Property	Value	Source
Molecular Weight (Mesylate Salt)	596 g/mol	[2]
Molecular Weight (Free Base)	499.619 g·mol ⁻¹	[2]
Water Solubility	0.0224 mg/mL	[11]
logP	4.47	[11]
pKa (Strongest Basic)	8.87	[11]
pKa (Strongest Acidic)	13.64	[11]

Pharmacokinetic (ADME) Properties

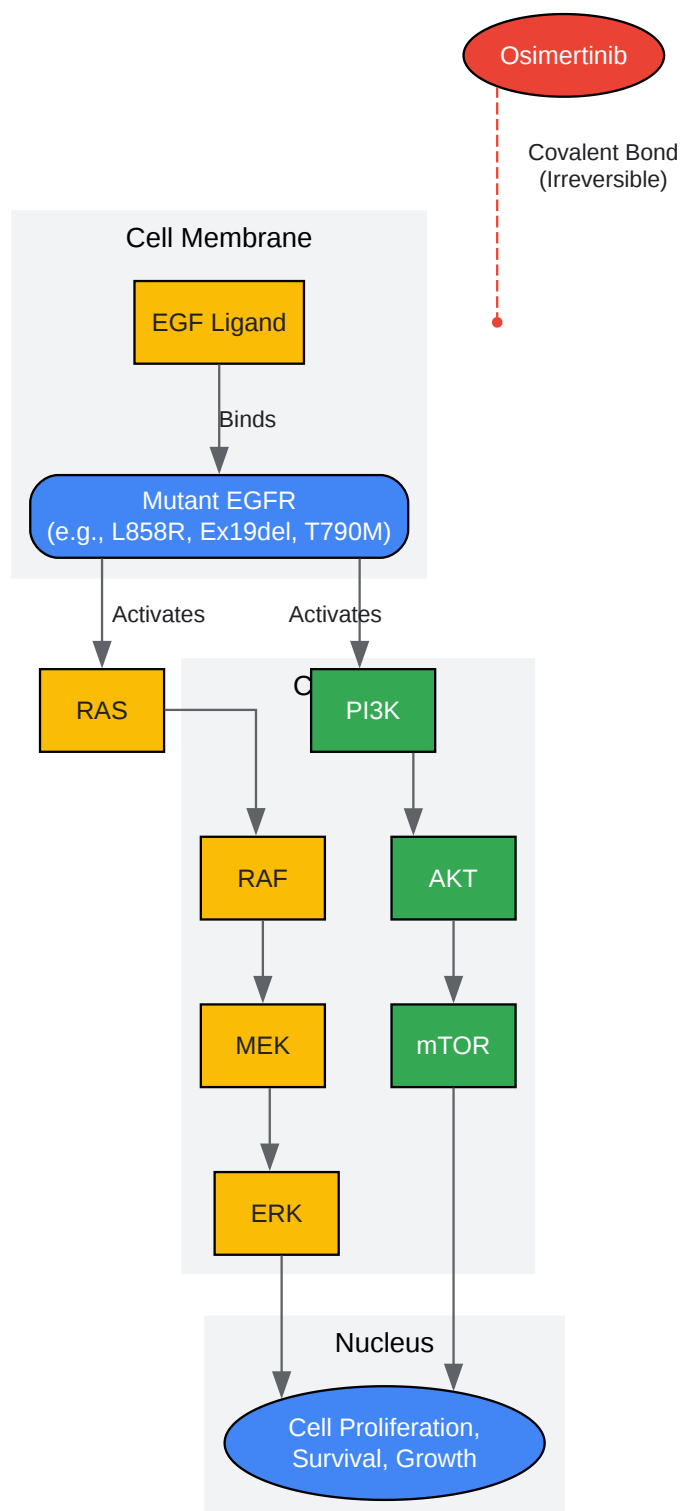
Parameter	Value	Source
Bioavailability	70% (90% CI 67, 73)	
Time to Peak Plasma (Tmax)	6 hours (median)	[2][11]
Plasma Protein Binding	95%	[11]
Volume of Distribution (Vss/F)	918 L	[11]
Metabolism	Primarily via CYP3A4/5 (Oxidation, Dealkylation)	[2][11][12]
Active Metabolites	AZ7550, AZ5104 (each ~10% of parent exposure)	[11][13]
Elimination Half-Life (t _{1/2})	48 hours (mean)	[2][11]
Oral Clearance (CL/F)	14.3 L/h	[2][11]
Excretion	68% Feces, 14% Urine	[2][11][14]

Pharmacological Properties and Mechanism of Action

Osimertinib is a third-generation EGFR-TKI that potently and selectively inhibits mutant forms of EGFR.[3][15]

Mechanism of Action

The primary mechanism of action involves the irreversible, covalent binding of Osimertinib's acrylamide group to the cysteine-797 residue within the ATP-binding site of mutant EGFR.[3][5][15] This binding blocks ATP from accessing the kinase domain, thereby preventing receptor phosphorylation and inhibiting the downstream signaling cascades crucial for tumor cell proliferation and survival, such as the PI3K-Akt and MAPK pathways.[6][15]



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Caption: Osimertinib's inhibition of the EGFR signaling cascade.

Target Selectivity and Potency

Osimertinib exhibits remarkable selectivity for mutant EGFR over wild-type EGFR, which is a key factor in its clinical safety profile.[\[3\]](#)[\[8\]](#)

Target	IC ₅₀ (Mean)	Potency vs. WT	Source
EGFR (T790M Mutant Cell Lines)	<15 nM	~32-124x higher	[3]
EGFR (L858R/T790M Recombinant)	N/A	~200x higher	[3] [8]
EGFR (Wild-Type)	480–1865 nM	Baseline	[3]

Summary of Clinical Efficacy

Osimertinib has demonstrated significant clinical benefits in major phase III trials, establishing it as a standard of care.

Trial	Patient Population	Treatment Arms	Key Outcome	Source
ADAURA	Stage IB-IIIa, EGFR-mutated NSCLC (adjuvant setting)	Osimertinib vs. Placebo	2-year DFS: 89% vs. 53%	[16]
FLAURA	1st-line, advanced EGFR-mutated NSCLC	Osimertinib vs. 1st-gen TKI	Median PFS: 18.9 vs. 10.2 months	[17]
FLAURA2	1st-line, advanced EGFR-mutated NSCLC	Osimertinib + Chemo vs. Osimertinib	Significant OS improvement (median OS ~4 years with combo)	[18] [19]

Experimental Protocols

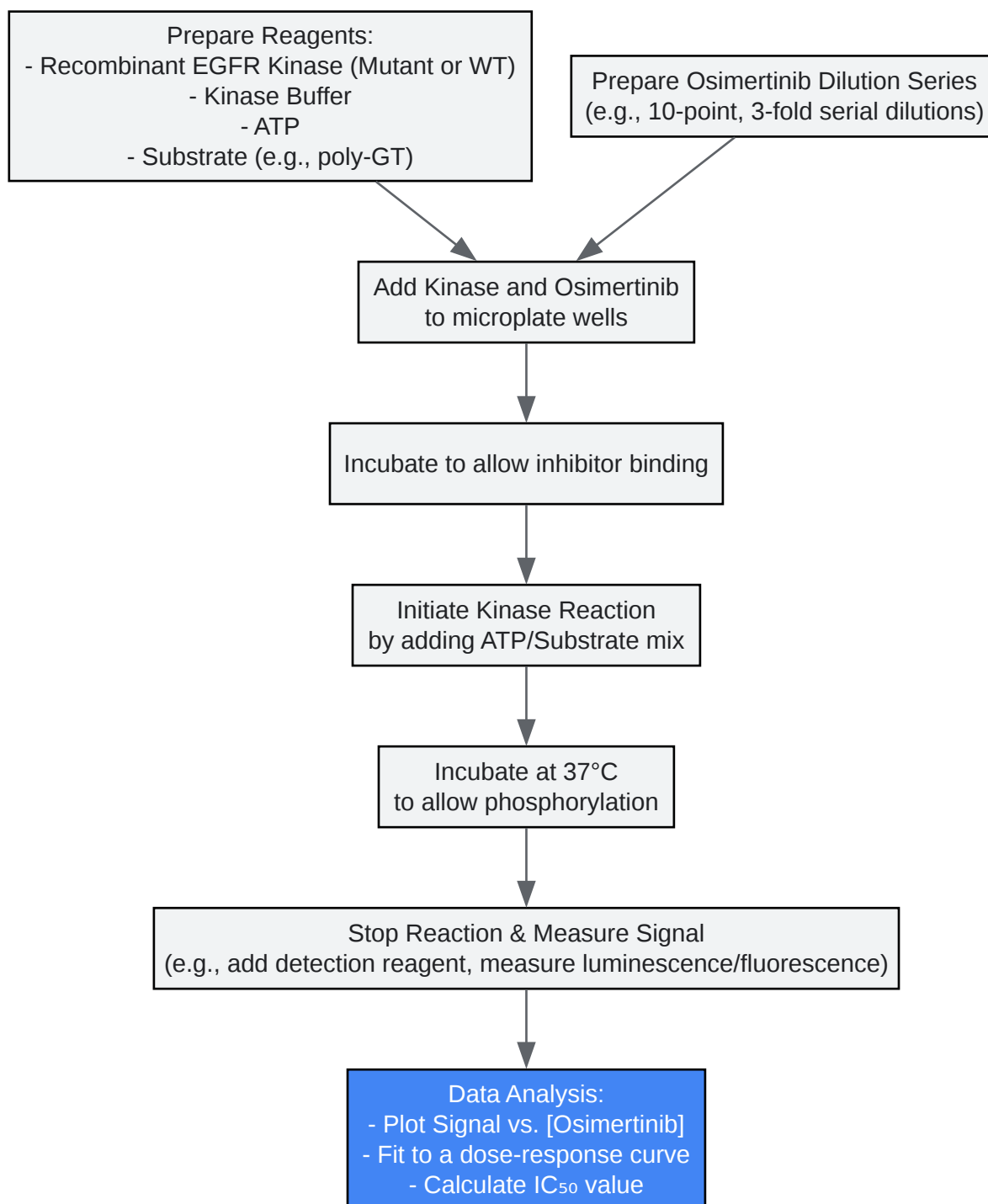
X-ray Crystallography for Structural Determination

This protocol provides a generalized workflow for determining the crystal structure of a protein-ligand complex, such as EGFR bound to Osimertinib.

- **Protein Expression and Purification:** The EGFR kinase domain (e.g., T790M/V948R mutant) is expressed in a suitable system (e.g., insect cells) and purified using chromatography techniques (e.g., affinity, ion exchange, size exclusion).
- **Complex Formation:** The purified EGFR protein is incubated with a molar excess of Osimertinib to ensure saturation of the binding site.
- **Crystallization:** The protein-ligand complex is subjected to high-throughput screening of various crystallization conditions (e.g., pH, precipitants, temperature) using vapor diffusion methods (sitting or hanging drop).
- **Data Collection:** Crystals are cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source. Diffraction data are collected on a detector.[\[10\]](#)[\[20\]](#)
- **Structure Solution and Refinement:** The diffraction data are processed to solve the phase problem, often using molecular replacement with a known EGFR structure. An initial model is built into the electron density map and iteratively refined to produce the final, high-resolution structure.[\[7\]](#)[\[20\]](#)

In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a typical method to measure the potency of Osimertinib against various EGFR forms.



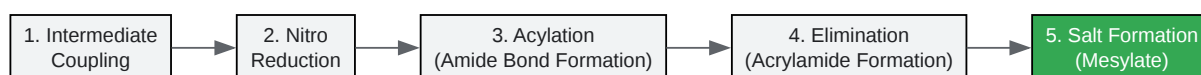
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Caption: Workflow for an in vitro kinase inhibition assay.

Synthesis of Osimertinib Mesylate

The synthesis of Osimertinib is a multi-step process. A generalized workflow is presented below, based on published synthetic routes.[4][21][22]

- **Intermediate Synthesis:** Key intermediates are prepared, including the pyrimidine core and the substituted aniline side chain. A crucial step involves the coupling of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine with N,N,N'-trimethyl-1,2-ethanediamine.[22]
- **Nitro Group Reduction:** The nitro group on the aniline intermediate is reduced to an amino group, typically using agents like iron in an acidic medium.[4]
- **Acrylamide Moiety Formation:** The resulting triamine compound is acylated using 3-chloropropanoyl chloride.[4][23]
- **Elimination Reaction:** An elimination reaction is performed, often using a mild base like triethylamine, to form the reactive acryloyl group, yielding the Osimertinib free base.[22][23]
- **Salt Formation:** The Osimertinib base is treated with methanesulfonic acid in a suitable solvent system (e.g., acetone/water) to crystallize the final, stable Osimertinib mesylate product.[22][23]



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Caption: Simplified chemical synthesis workflow for Osimertinib.

Conclusion

Osimertinib represents a significant advancement in targeted cancer therapy. Its unique structural features enable a potent and selective mechanism of action, leading to a robust pharmacological profile characterized by high efficacy against mutant EGFR and a manageable safety profile. The comprehensive data presented in this guide, from crystallographic details to clinical outcomes, underscore the molecular basis for its success and provide a foundational resource for ongoing research and development in the field of oncology.

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